![molecular formula C19H14N4O3S B2424165 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1448036-58-5](/img/structure/B2424165.png)
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Description
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Chemical Compounds
Research has explored the synthesis of new compounds using intermediates that share structural similarities with the specified compound. For instance, the synthesis of new tetrahydropyrimidine derivatives and their transformation into various novel compounds highlights the versatility of similar structures in generating pharmaceutical candidates (Fadda, Bondock, Khalil, & Tawfik, 2013). These synthetic routes demonstrate the compound's relevance in medicinal chemistry, particularly in creating diverse molecular entities with potential therapeutic benefits.
Biological Evaluation and Medicinal Properties
Several studies have focused on the biological evaluation of compounds structurally related to the specified molecule, revealing insights into their antimicrobial, antitumor, and enzyme inhibition properties. For example, compounds derived from similar structural frameworks have been assessed for their in vitro antibacterial and antifungal activities, indicating the potential of these compounds to serve as bases for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Moreover, the antitumor activities of imidazotetrazine derivatives underscore the potential for developing novel cancer therapies (Stevens et al., 1984).
Antimicrobial Activities
Research into new pyridines, isoxazoles, and isoxazolopyridazines bearing 1,2,3-triazole moiety has also shown significant antimicrobial properties, suggesting the utility of structurally similar compounds in combating microbial infections (Hassan et al., 2019). Such studies are crucial for discovering new antimicrobial agents amidst growing resistance to existing drugs.
Enzyme Inhibition for Therapeutic Applications
The inhibition of human and rat dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, which are structurally related to the compound , indicates the role of these molecules in developing immunosuppressive drugs. This enzyme inhibition is key to synthesizing agents that can modulate immune responses, showcasing the compound's potential application in treating autoimmune diseases (Knecht & Löffler, 1998).
properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-23-18(24)9-8-14(21-23)12-5-2-3-6-13(12)20-19(25)15-11-16(26-22-15)17-7-4-10-27-17/h2-11H,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGSJAEWKZAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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